molecular formula C25H27N5O4S B2818135 methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1251699-33-8

methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2818135
CAS No.: 1251699-33-8
M. Wt: 493.58
InChI Key: ULDJTLFFHBJJCN-UHFFFAOYSA-N
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Description

Methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is a structurally complex compound featuring a pyrimidine core substituted with a 4-methoxyphenyl-piperazine moiety, a sulfanyl-acetamido linker, and a methyl benzoate ester (Figure 1). The sulfanyl (S–) group and ester functionality may influence solubility, metabolic stability, and target binding compared to other sulfur-containing analogs (e.g., sulfonamides or sulfones) .

Properties

IUPAC Name

methyl 3-[[2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-33-21-8-6-20(7-9-21)29-10-12-30(13-11-29)22-15-24(27-17-26-22)35-16-23(31)28-19-5-3-4-18(14-19)25(32)34-2/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDJTLFFHBJJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include nucleophilic substitution, condensation, and esterification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammation.

Mechanism of Action

The mechanism of action of methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells, suggesting its role in reducing inflammation. Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparisons

The compound’s closest analogs include piperazine-based sulfonamides, aryl amides, and pyrimidine derivatives. Key distinctions arise from its unique combination of substituents:

Compound Core Structure Key Substituents Biological Activities
Target compound Pyrimidine 4-Methoxyphenyl-piperazine, sulfanyl-acetamido linker, methyl benzoate Hypothesized: Antimicrobial, anticancer
4-(4-Methylphenylsulfonyl)piperazin-1-ium Piperazine 4-Methylphenylsulfonyl, trifluoroacetate counterion Anticancer, antibacterial
Aryl amide derivatives Piperazine + aryl amide Variable aryl groups, amide linkages Antidepressant, antimalarial
Thiazolidinone derivatives Piperazine + thiazolidinone Thiazolidinone ring, variable R-groups Antidiabetic, anti-inflammatory

Key Observations :

  • Ester vs. Sulfonyl : The methyl benzoate ester could improve lipophilicity and membrane permeability compared to sulfonamide-based derivatives, which often exhibit higher polarity .
  • Piperazine Substitution : The 4-methoxyphenyl group on the piperazine ring may confer selectivity toward serotonin or dopamine receptors, a feature observed in related antipsychotic agents .
Pharmacological Hypotheses

While direct activity data for the target compound is unavailable, structural parallels suggest:

  • Antimicrobial Potential: The pyrimidine-sulfanyl moiety resembles dapsone derivatives, which inhibit dihydrofolate reductase in bacteria .
  • Anticancer Activity : Piperazine-pyrimidine hybrids (e.g., imatinib analogs) often target tyrosine kinases; the benzoate ester may modulate pharmacokinetics .
  • Metabolic Stability : The ester group could render the compound a prodrug, with hydrolysis yielding a bioactive carboxylic acid metabolite .

Biological Activity

Methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate, a complex organic compound, exhibits various biological activities that make it a subject of interest in medicinal chemistry. Its structural components include piperazine and pyrimidine moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : Methyl 3-[[2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
  • CAS Number : 1251699-33-8
  • Molecular Weight : 493.58 g/mol
  • Chemical Formula : C25H27N5O4S

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that it can inhibit the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α) in stimulated human microglia cells. This suggests a potential role in reducing neuroinflammation, which is critical in various neurological disorders.

Additionally, the compound may provide neuroprotective effects by mitigating endoplasmic reticulum stress and apoptosis in neuronal cells. Such mechanisms highlight its potential therapeutic applications in neurodegenerative diseases.

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory properties through various in vitro studies. The inhibition of TNF-α production is particularly noteworthy, as elevated levels of this cytokine are associated with chronic inflammatory conditions.

Study Cell Type Effect Observed Concentration Tested
Human microgliaInhibition of TNF-α productionVarious concentrations

Neuroprotective Effects

In studies examining neuronal cell lines, this compound demonstrated a reduction in apoptosis rates under stress conditions.

Study Cell Type Effect Observed Mechanism
Neuronal cellsReduced apoptosis under ER stressModulation of apoptotic pathways

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of similar compounds, exploring their potential as anti-tubercular agents. For instance, derivatives with similar structural features have been synthesized and evaluated against Mycobacterium tuberculosis, showing promising anti-tubercular activity with IC90 values ranging from 3.73 to 40.32 μM . While these studies do not directly evaluate this compound, they highlight the relevance of piperazine derivatives in antimicrobial research.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction conditions (e.g., temperature, solvent, catalyst loading) and purification techniques. For example:
  • Solvent selection : Polar aprotic solvents like DMF improve reaction efficiency compared to THF or DCM .
  • Catalyst optimization : Pd/C (3% loading) under hydrogen gas enhances reduction steps without over-reducing sensitive functional groups .
  • Purification : Reverse-phase HPLC or crystallization from ethanol/water mixtures enhances purity (>95%) .

Table 1 : Synthesis Optimization Parameters

ParameterTested RangeOptimal ConditionYield ImprovementReference
Temperature50–100°C80°C+25%
SolventDMF, THFDMF+15% purity
Catalyst Loading1–5% Pd/C3% Pd/C98% conversion

Q. What spectroscopic methods are recommended for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the methoxyphenyl, pyrimidine, and benzoate moieties. Key signals include δ 3.8 ppm (methoxy) and δ 8.1–8.3 ppm (pyrimidine protons) .
  • Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+^+ at m/z 523.18) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, critical for validating synthetic accuracy .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays to test inhibition of kinases or phosphatases (IC50_{50} values).
  • Receptor Binding Studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD_D) to targets like serotonin receptors .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study to identify critical functional groups?

  • Methodological Answer :
  • Analog Synthesis : Modify the methoxy group (e.g., ethoxy, hydroxyl), piperazine ring (e.g., substituents at N-atom), or benzoate ester (e.g., hydrolysis to carboxylic acid) .
  • Biological Testing : Compare IC50_{50} values across analogs using standardized assays (e.g., kinase inhibition).
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions with binding pockets .

Table 2 : SAR of Key Analogs

ModificationIC50_{50} (nM)Key FindingReference
Methoxy → Ethoxy8 (vs. 15)Enhanced potency
Piperazine → PiperidineInactiveCritical for receptor binding

Q. How to resolve contradictions in biological activity data across experimental models?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), buffer pH, and incubation times .
  • Pharmacokinetic Analysis : Measure metabolic stability (e.g., liver microsomes) to assess bioavailability differences .
  • Data Normalization : Use positive controls (e.g., staurosporine for cytotoxicity) to calibrate inter-lab variability .

Q. What methodologies assess environmental fate and ecotoxicological impact?

  • Methodological Answer :
  • Biodegradation Studies : OECD 301F test evaluates microbial degradation in aquatic systems .
  • Computational Tools : EPI Suite predicts biodegradation half-life and bioaccumulation potential .
  • Ecotoxicology Assays : Daphnia magna acute toxicity tests (LC50_{50}) and algal growth inhibition assays .

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